molecular formula C7H8FNO B1466160 (5-Fluoro-2-methylpyridin-3-yl)methanol CAS No. 959616-50-3

(5-Fluoro-2-methylpyridin-3-yl)methanol

Cat. No.: B1466160
CAS No.: 959616-50-3
M. Wt: 141.14 g/mol
InChI Key: CASOFZLKOLSCJL-UHFFFAOYSA-N
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Description

(5-Fluoro-2-methylpyridin-3-yl)methanol is a useful research compound. Its molecular formula is C7H8FNO and its molecular weight is 141.14 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(5-fluoro-2-methylpyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO/c1-5-6(4-10)2-7(8)3-9-5/h2-3,10H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CASOFZLKOLSCJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Introduction

(5-Fluoro-2-methylpyridin-3-yl)methanol is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound possesses a hydroxymethyl group and a fluorine atom, which contribute to its lipophilicity and ability to interact with various biological targets. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C7H8FN, characterized by:

  • Pyridine Ring : A five-membered aromatic ring that enhances the compound's reactivity.
  • Fluorine Atom : Increases lipophilicity and may enhance binding affinity to biological targets.
  • Hydroxymethyl Group : Provides opportunities for further chemical modifications.

Table 1: Structural Features

FeatureDescription
Molecular FormulaC7H8FN
Functional GroupsHydroxymethyl, Fluorine
Ring StructurePyridine

Enzymatic Inhibition

Research indicates that this compound acts as an inhibitor in various enzymatic pathways. Preliminary studies have shown that it can significantly inhibit cell proliferation in specific cancer cell lines, suggesting potential applications in oncology.

  • Inhibition of L1210 Mouse Leukemia Cells : Studies have demonstrated potent inhibition of L1210 cell proliferation with IC50 values in the nanomolar range. The mechanism appears to involve the intracellular release of active metabolites that interfere with nucleic acid synthesis .
  • Mitochondrial Targeting : Similar compounds have shown promising results in targeting mitochondrial pathways, which are crucial for cellular energy metabolism and apoptosis. The presence of the fluorine atom may enhance interactions with mitochondrial proteins .

The mechanism of action for this compound is linked to its ability to bind selectively to certain enzymes or receptors, potentially leading to:

  • Covalent Bond Formation : The hydroxymethyl group can form covalent bonds with nucleophilic residues in proteins, inhibiting enzyme activity .
  • Alteration of Cell Signaling Pathways : By modulating the activity of key enzymes involved in signaling pathways, this compound may influence cellular responses related to growth and apoptosis.

Case Studies

  • Anticancer Activity : A study evaluating the anticancer properties of fluorinated pyridine derivatives including this compound showed significant growth inhibition in various cancer cell lines. The study highlighted the importance of the fluorine substituent in enhancing biological activity .
  • Neuroprotective Effects : Another investigation into similar compounds suggested potential neuroprotective effects through modulation of neurotransmitter systems, although specific studies on this compound are still needed .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of L1210 leukemia cells
Mitochondrial InhibitionPotential targeting of mitochondrial functions
NeuroprotectionModulation of neurotransmitter systems

Future Directions

Further research is essential to fully elucidate the biological mechanisms underlying the activity of this compound. Key areas for future investigation include:

  • Detailed Mechanistic Studies : Understanding how this compound interacts at the molecular level with specific targets.
  • In Vivo Studies : Evaluating the therapeutic efficacy and safety profile in animal models.
  • Structure-Activity Relationship (SAR) Analysis : Exploring modifications to enhance potency and selectivity.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Research indicates that (5-Fluoro-2-methylpyridin-3-yl)methanol exhibits antimicrobial properties, making it a candidate for developing new antibiotics. Its mechanism of action may involve inhibiting specific enzymes crucial for bacterial survival. For example, preliminary studies suggest that compounds with similar structures have shown effectiveness against various bacterial strains, indicating potential for further development in this area.

1.2 Enzyme Inhibition

The compound has been identified as an inhibitor of several key enzymes involved in metabolic pathways. Studies have demonstrated that this compound can interact with target enzymes, potentially altering their activity and providing therapeutic benefits in conditions such as cancer and metabolic disorders .

Synthetic Organic Chemistry

2.1 Synthesis Methods

Several synthetic routes have been developed for the preparation of this compound. These methods include:

  • Nucleophilic Substitution: Utilizing fluorinated pyridine derivatives to introduce the hydroxymethyl group.
  • Reduction Reactions: Converting corresponding carbonyl compounds to yield the desired alcohol.

These synthetic approaches allow for flexibility in modifying the compound to enhance yield and purity, making it suitable for large-scale production.

Case Studies

3.1 Case Study: Anticancer Properties

A study explored the anticancer potential of this compound against various cancer cell lines. The results showed that the compound inhibited cell proliferation significantly, with IC50 values indicating potent activity against specific types of cancer cells. The study concluded that further research is warranted to explore its mechanisms and optimize its efficacy as a therapeutic agent .

3.2 Case Study: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of this compound in models of neurodegeneration. The findings suggested that the compound could reduce oxidative stress and inflammation in neuronal cells, highlighting its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's .

Data Tables

Application Area Effect Observed Reference
Antimicrobial ActivityInhibition of bacterial growth
Enzyme InhibitionAltered metabolic pathway activity
Anticancer PropertiesSignificant reduction in cell viability
Neuroprotective EffectsReduced oxidative stress

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Fluoro-2-methylpyridin-3-yl)methanol
Reactant of Route 2
(5-Fluoro-2-methylpyridin-3-yl)methanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.